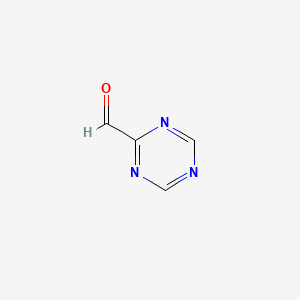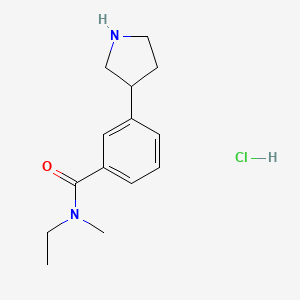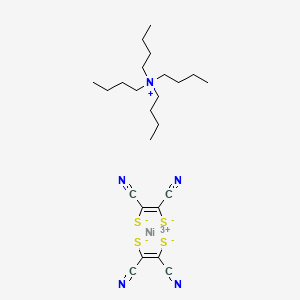
Prop-2-EN-1-YL N-(6-aminohexyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prop-2-EN-1-YL N-(6-aminohexyl)carbamate represents a category of compounds involved in various synthetic and analytical chemistry applications. These compounds, including carbamates and related derivatives, have been extensively studied for their chemical reactivity, synthesis methods, molecular structures, and potential in creating complex molecular architectures.
Synthesis Analysis
The synthesis of carbamates, including this compound derivatives, can involve dual nucleophilic reactions, as demonstrated by Ishikawa et al. (2006), where carbamates regioselectively attack 2-propynyl-allyl hybrid cations to afford conjugated 6-aminohex-4-en-2-ynoates, leading to pyrrole frameworks through intramolecular amino-Michael reactions (Ishikawa et al., 2006).
Molecular Structure Analysis
The molecular structure of carbamates, including this compound, has been elucidated through various methods, showing the importance of their structural features in determining their reactivity and properties. The structural analysis often involves X-ray crystallography and NMR spectroscopy, providing detailed insights into their molecular frameworks.
Chemical Reactions and Properties
Carbamates participate in a wide range of chemical reactions, demonstrating diverse reactivity patterns. For instance, Xi et al. (2016) developed a Rh2(OAc)4 and InCl3 co-catalyzed three-component reaction of diazo compounds, carbamates, and aldehydes to synthesize β-hydroxyl-α-amino acid derivatives, showcasing the versatile reactivity of carbamates (Xi et al., 2016).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Pyrrole Frameworks : Carbamates have shown potential in synthesizing pyrrole frameworks through nucleophilic reactions and intramolecular Michael addition, as demonstrated in the efficient synthesis of 1,3,5-trisubstituted (pyrrol-2-yl)acetic acid esters (Ishikawa et al., 2006).
Selective Debonding of Carbonates : Propargyl carbonates have been studied for their selective debonding properties in the presence of propargyl carbamates, contributing to a new protecting strategy for hydroxyl and amino functionalities (Ramesh, Bhat, & Chandrasekaran, 2005).
Neuroprotective Activities
- Neuroprotective Drug Development : The introduction of a carbamate moiety in certain drug molecules, such as rasagiline, has been studied for potential treatment in neurodegenerative diseases like Alzheimer's, indicating neuroprotective activities through various mechanisms (Youdim & Weinstock, 2001).
Biomedical Applications
Affinity Chromatography : Carbamate derivatives have been utilized in synthesizing adenosine nucleotide derivatives for affinity chromatography, demonstrating potential in biochemical research (Trayer et al., 1974).
Dual Inhibitors in Alzheimer's Disease : Carbamate derivatives of N-propargylaminoindans and N-propargylphenethylamines have been explored as dual inhibitors of acetylcholine esterase and monoamine oxidase for potential Alzheimer's disease treatment (Sterling et al., 2002).
Chemical and Environmental Research
Photophysical Properties in Solvents : The effect of solvent polarity on the photophysical properties of certain chalcone derivatives has been studied, contributing to the understanding of molecular interactions in different solvents (Kumari et al., 2017).
Thermoresponsive Nanogels : The development of thermoresponsive nanogels using modified polymers, including prop-2-yn-1-yl carbamate, highlights their potential application in drug delivery systems (Lipowska-Kur et al., 2020).
Aminohalogenation of Alkynes : Prop-2-yn-1-yl carbamates have been used in the 1,2-aminohalogenation of alkynes, a method significant for constructing diverse oxazolidin-2-ones (Wang et al., 2017).
Safety and Hazards
Propriétés
IUPAC Name |
prop-2-enyl N-(6-aminohexyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-2-9-14-10(13)12-8-6-4-3-5-7-11/h2H,1,3-9,11H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOYFVHMEXDMBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NCCCCCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3/'-De(diMethylaMino)-3/'-[[(2-Methoxyethoxy)Methyl]diMethylaMMonio]erythroMycin 9-OxiMe Chloride](/img/structure/B1149109.png)

![N-Methyl-2-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]ethene-1-sulfonamide](/img/structure/B1149112.png)


